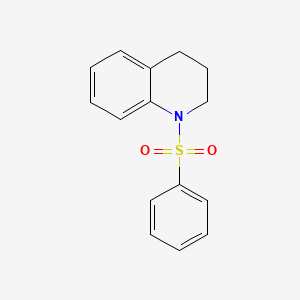
N-allyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide, also known as ACHPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
N-allyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide has shown potential for use in a variety of scientific research applications. One area of interest is its potential as a drug delivery system. This compound can be functionalized with various drugs and used to target specific tissues or cells. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for use in the development of new antimicrobial agents.
Mécanisme D'action
The mechanism of action of N-allyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and subsequent oxidative stress. This compound has been shown to induce apoptosis in cancer cells by increasing ROS levels and causing DNA damage. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Animal studies have shown that this compound can reduce tumor growth and improve survival rates in mice with cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-allyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have a variety of potential applications in scientific research. However, there are also limitations to using this compound. For example, its mechanism of action is not fully understood, and its potential side effects are not well characterized.
Orientations Futures
There are many potential future directions for research involving N-allyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide. One area of interest is the development of new drug delivery systems using this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, there is potential for this compound to be used in the development of new antimicrobial agents, as well as in the treatment of other diseases such as inflammation and neurodegenerative disorders.
In conclusion, this compound is a chemical compound that has shown potential for use in various scientific research applications. Its synthesis method is relatively simple, and it has been shown to have antibacterial and antifungal properties, as well as potential applications in drug delivery and cancer treatment. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
N-allyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide can be synthesized through a multi-step process, starting with the reaction of cyclohexylidenehydrazine with ethyl acetoacetate to form 3-(2-cyclohexylidenehydrazino)-3-oxopropanoic acid ethyl ester. This intermediate is then reacted with allyl bromide to produce this compound. The synthesis of this compound is relatively straightforward and can be performed in a laboratory setting.
Propriétés
IUPAC Name |
N'-(cyclohexylideneamino)-N-prop-2-enylpropanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-2-8-13-11(16)9-12(17)15-14-10-6-4-3-5-7-10/h2H,1,3-9H2,(H,13,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTSTBQZSOKNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC(=O)NN=C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5112621.png)
![3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5112623.png)
![2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B5112628.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-methyl-2-(2-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5112643.png)
![N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5112650.png)

![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-benzoylphenyl)hydrazone]](/img/structure/B5112657.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5112661.png)

![4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5112680.png)
![[1-(3-methylcyclopentyl)-3-piperidinyl]methanol](/img/structure/B5112699.png)

![N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline](/img/structure/B5112718.png)